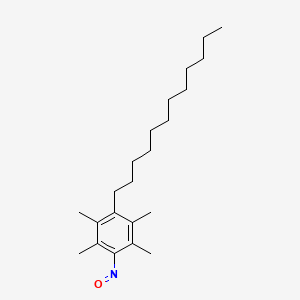![molecular formula C15H24NPSi B14261703 3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile CAS No. 138713-92-5](/img/structure/B14261703.png)
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile is an organophosphorus compound that features a phosphanyl group attached to a phenylpropyl chain and a trimethylsilyl group attached to a propanenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile typically involves the reaction of a phosphine with a suitable alkyl halide under controlled conditions. One common method involves the use of Grignard reagents, where the corresponding chlorophosphine reacts with an organomagnesium halide
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mécanisme D'action
The mechanism of action of 3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile involves its interaction with various molecular targets. The phosphanyl group can act as a nucleophile, participating in reactions with electrophilic centers. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in similar applications.
Trimethylphosphine: Another phosphine derivative with different steric and electronic properties.
Phenylphosphine: A simpler analog with a phenyl group directly attached to the phosphorus atom.
Uniqueness
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile is unique due to the combination of the phosphanyl and trimethylsilyl groups, which confer distinct reactivity and stability. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
138713-92-5 |
|---|---|
Formule moléculaire |
C15H24NPSi |
Poids moléculaire |
277.42 g/mol |
Nom IUPAC |
3-(3-phenylpropylphosphanyl)-2-trimethylsilylpropanenitrile |
InChI |
InChI=1S/C15H24NPSi/c1-18(2,3)15(12-16)13-17-11-7-10-14-8-5-4-6-9-14/h4-6,8-9,15,17H,7,10-11,13H2,1-3H3 |
Clé InChI |
UFQHQSOQHUTSRE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(CPCCCC1=CC=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
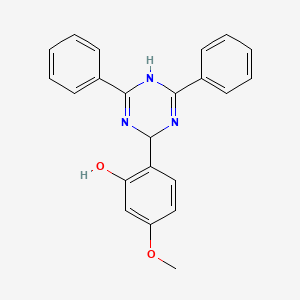
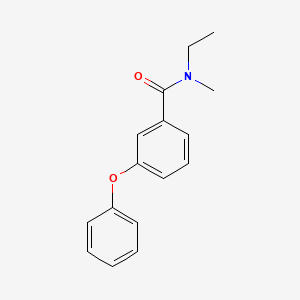
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
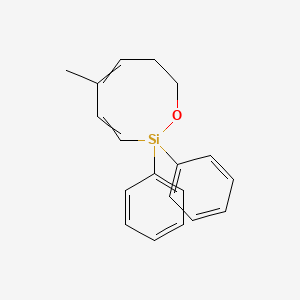
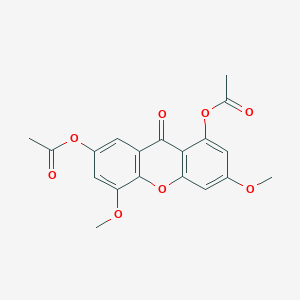
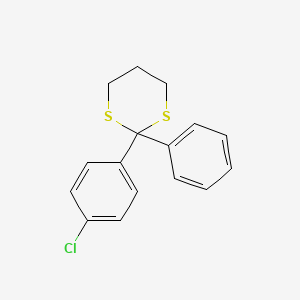
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
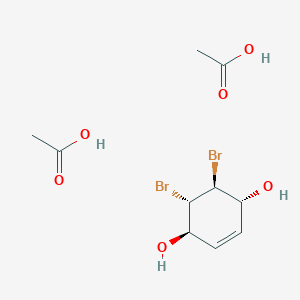
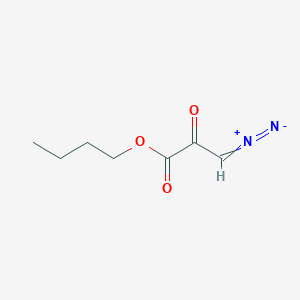
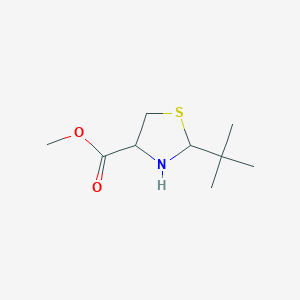
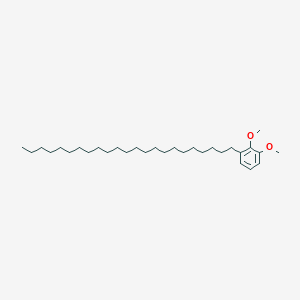
![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
